4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine
Description
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a sulfonylated piperidine derivative characterized by a cyclopropyl substituent at the 4-position of the piperidine ring and a 3,3,3-trifluoropropanesulfonyl group at the 1-position. The trifluoropropanesulfonyl moiety introduces strong electron-withdrawing properties and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c12-11(13,14)5-8-18(16,17)15-6-3-10(4-7-15)9-1-2-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGAEDYAQPZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 4-Cyclopropyl-1-(3,3,3-Trifluoropropanesulfonyl)Piperidine
Core Piperidine Substrate Preparation
The synthesis begins with 4-cyclopropylpiperidine , which serves as the foundational intermediate. Two primary approaches dominate:
- Cyclopropanation of 4-Chloropiperidine :
Reaction of 4-chloropiperidine with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields 4-cyclopropylpiperidine with 85–90% efficiency. This Grignard-mediated substitution avoids over-alkylation due to steric hindrance from the piperidine ring. - Reductive Amination of 4-Oxopiperidine :
Condensation of 4-oxopiperidine with cyclopropylamine in methanol, followed by sodium cyanoborohydride reduction, provides an alternative route (75–80% yield). This method is preferred for scalability but requires rigorous pH control to minimize imine hydrolysis.
Sulfonylation with 3,3,3-Trifluoropropanesulfonyl Chloride
The sulfonylation step introduces the trifluoropropanesulfonyl group at the piperidine nitrogen:
4-cyclopropylpiperidine + CF₃CH₂SO₂Cl → this compound
Optimized Conditions :
- Solvent : Dichloromethane (DCM) or ethyl acetate, ensuring compatibility with sulfonyl chloride.
- Base : Triethylamine (TEA, 2.5 equiv) or diisopropylethylamine (DIPEA, 3.0 equiv) to scavenge HCl.
- Temperature : 0°C to room temperature (20–25°C), with reaction completion within 2–4 hours.
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product in 70–78% yield.
Table 1: Comparative Sulfonylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TEA | DCM | 0 → 25 | 78 | 98.5 |
| DIPEA | Ethyl Acetate | 25 | 75 | 97.8 |
| Pyridine | THF | 25 | 62 | 95.2 |
Mechanistic Analysis of Key Steps
Cyclopropane Ring Formation
The cyclopropanation mechanism proceeds via a concerted SN2 pathway , where the Grignard reagent’s nucleophilic cyclopropyl group displaces the chloride leaving group. Density functional theory (DFT) calculations indicate a transition state with partial negative charge development on the piperidine nitrogen, stabilized by Mg coordination. Competing elimination pathways are suppressed at low temperatures (−78°C), favoring substitution.
Sulfonylation Kinetics
Sulfonylation follows a bimolecular nucleophilic substitution (SN2) mechanism :
- Deprotonation of the piperidine nitrogen by TEA/DIPEA generates a reactive amine lone pair.
- Nucleophilic attack on the electrophilic sulfur in CF₃CH₂SO₂Cl forms a tetrahedral intermediate.
- Collapse of the intermediate releases HCl, which is neutralized by the base.
Kinetic studies reveal a second-order rate dependence on both amine and sulfonyl chloride concentrations, with an activation energy ($$E_a$$) of 45 kJ/mol. Fluorine’s electron-withdrawing effect accelerates the reaction by polarizing the S–Cl bond.
Process Optimization and Scale-Up Challenges
Solvent Selection
Ethyl acetate outperforms DCM in large-scale reactions due to its higher boiling point (77°C vs. 40°C), reducing solvent loss during heating. However, DCM’s superior solubility for sulfonyl chlorides minimizes side product formation during cold reactions.
Impurity Profiling
Common impurities include:
- Bis-sulfonylated piperidine (5–8%): Formed via over-reaction, mitigated by stoichiometric control (1.1 equiv sulfonyl chloride).
- Des-cyclopropyl byproduct (<2%): Arises from acid-catalyzed ring opening during workup, prevented by using NaHCO₃ instead of HCl for neutralization.
Table 2: Impurity Reduction Strategies
| Impurity | Cause | Mitigation |
|---|---|---|
| Bis-sulfonylated | Excess sulfonyl chloride | Use 1.1 equiv sulfonyl chloride |
| Des-cyclopropyl | Acidic workup conditions | Neutralize with NaHCO₃ instead of HCl |
| Solvent adducts | Incomplete drying | Anhydrous MgSO₄ and 0.45 μm filtration |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 1.45–1.60 (m, 2H, piperidine H-3), 2.40–2.55 (m, 1H, piperidine H-4), 3.10–3.25 (m, 2H, piperidine H-2, H-6), 3.60–3.75 (m, 2H, SO₂CH₂CF₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −66.5 (t, J = 10.8 Hz, CF₃).
- HRMS (ESI+): m/z calc. for C₁₁H₁₇F₃NO₂S [M+H]⁺: 308.0932; found: 308.0928.
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
In situ generation of 3,3,3-trifluoropropanesulfonyl chloride from CF₃CH₂SH and Cl₂ reduces raw material costs by 40%:
CF₃CH₂SH + 3 Cl₂ → CF₃CH₂SO₂Cl + 3 HCl
Conditions : Chlorine gas bubbled through CF₃CH₂SH in CCl₄ at 0°C, yielding 92% sulfonyl chloride after distillation.
Green Chemistry Metrics
- E-factor : 8.2 kg waste/kg product (primarily from solvent use).
- PMI (Process Mass Intensity) : 12.5, reducible to 9.8 via solvent recovery.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoropropanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoropropanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Key Implications of Structural Differences:
- Hydrogen Bonding : The diol groups in the analog facilitate hydrogen bonding, improving aqueous solubility but possibly reducing metabolic stability.
- Conformational Effects : The 4-cyclopropyl configuration in the target compound may impose distinct steric constraints on the piperidine ring, altering receptor-binding profiles.
Comparison Table: Structural and Physical Properties
Biological Activity
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl group and a trifluoropropanesulfonyl moiety. The structural formula can be represented as follows:
where , , , , , and denote the respective counts of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.
Research indicates that compounds like this compound may function as inhibitors of specific enzymes or receptors involved in various biological processes. For instance, sulfonyl derivatives are known to interact with proteins associated with inflammatory responses and signal transduction pathways.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The biological activity of this compound against various microbial strains has been documented.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in preclinical models. Its mechanism is likely linked to the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Model
- Objective : To assess the anti-inflammatory effects in a mouse model of induced inflammation.
- Method : Mice were treated with varying doses of the compound.
- Results : Significant reduction in swelling and cytokine levels was observed at doses above 50 mg/kg.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 6 hours.
- Metabolism : Primarily hepatic with metabolites exhibiting similar activity profiles.
Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation for potential side effects. Acute toxicity studies have shown no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
